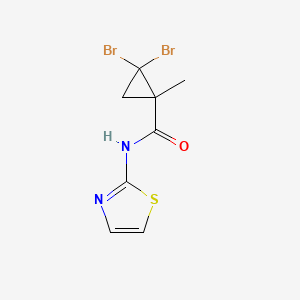![molecular formula C24H27N3 B5458801 1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine is a compound that belongs to the class of piperazines. It is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of research. The compound is known to have a wide range of biochemical and physiological effects, which makes it an interesting compound to study.
作用机制
The exact mechanism of action of 1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by inhibiting its reuptake. Serotonin is a neurotransmitter that plays a key role in regulating mood, sleep, appetite, and other physiological functions.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the major advantages of using 1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine in laboratory experiments is its potential as a therapeutic agent for the treatment of neurological disorders. However, one of the major limitations of using the compound in laboratory experiments is its potential for toxicity. The compound has been shown to have toxic effects in some animal models, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine. One potential area of research is in the development of new therapeutic agents based on the compound. Another potential area of research is in the study of the compound's mechanism of action, which could lead to a better understanding of its potential therapeutic effects. Additionally, there is a need for further research on the compound's toxicity and safety profile, which could inform its use in laboratory experiments and potential clinical applications.
合成方法
The synthesis of 1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine can be achieved through various methods. One of the most commonly used methods involves the reaction of 1-(2-methylbenzyl)piperazine with 4-(2-pyridinyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired compound along with the release of potassium bromide.
科学研究应用
1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of neuroscience, where the compound has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders such as depression and anxiety.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(4-pyridin-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-20-6-2-3-7-23(20)19-27-16-14-26(15-17-27)18-21-9-11-22(12-10-21)24-8-4-5-13-25-24/h2-13H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLYWQJWIYKOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5458735.png)
![N-(3-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5458739.png)
![3-{2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5458741.png)
![4-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5458746.png)


![1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5458768.png)
![N-[3-(dipropylamino)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5458772.png)

![2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5458782.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5458791.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![(3R*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5458813.png)